molecular formula C15H18N2O3 B12002142 4-hydroxy-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12002142
M. Wt: 274.31 g/mol
InChI Key: NBHLXNWSBLUMNX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide is a derivative of the quinoline family, known for its diverse biological activities and applications in various fields of scientific research. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of functional groups such as the hydroxy, oxo, and carboxylic acid amide moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: The hydroxy and oxo groups are introduced through oxidation reactions, while the carboxylic acid group can be introduced via carboxylation reactions.

    Amidation: The final step involves the conversion of the carboxylic acid to the pentylamide derivative. This can be achieved through the reaction of the carboxylic acid with pentylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Coupling Agents: EDCI, HOBt

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives

    Reduction: Formation of 4-hydroxy-2,3-dihydroquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate into DNA can lead to antimicrobial and anticancer activities by disrupting DNA replication and transcription.

Comparison with Similar Compounds

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide can be compared with other similar compounds, such as:

    4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methylamide: Similar structure but with a methyl group instead of a pentyl group, leading to different physicochemical properties and biological activities.

    4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethylamide: Similar structure but with an ethyl group, which may affect its solubility and reactivity.

    4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid propylamide: Similar structure but with a propyl group, influencing its pharmacokinetic properties.

The uniqueness of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-pentyl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H18N2O3/c1-2-3-6-9-16-14(19)12-13(18)10-7-4-5-8-11(10)17-15(12)20/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,19)(H2,17,18,20)

InChI Key

NBHLXNWSBLUMNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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